molecular formula C20H22N4O2 B3966796 N-[2-(2-furyl)-2-pyrrolidin-1-ylethyl]-3-phenyl-1H-pyrazole-4-carboxamide

N-[2-(2-furyl)-2-pyrrolidin-1-ylethyl]-3-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B3966796
M. Wt: 350.4 g/mol
InChI Key: KQXRBYQKUKRQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-furyl)-2-pyrrolidin-1-ylethyl]-3-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrazole-based compounds, which have been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[2-(2-furyl)-2-pyrrolidin-1-ylethyl]-3-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in inflammation or tumor growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. Additionally, it has been found to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(2-furyl)-2-pyrrolidin-1-ylethyl]-3-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[2-(2-furyl)-2-pyrrolidin-1-ylethyl]-3-phenyl-1H-pyrazole-4-carboxamide. Some possible areas of investigation include:
1. Further elucidation of the compound's mechanism of action, which may lead to the development of more potent and selective analogs.
2. Investigation of the compound's pharmacokinetics and pharmacodynamics, which may provide insights into its potential therapeutic applications.
3. Exploration of the compound's activity against different types of cancer, as well as its potential use in combination with other anticancer agents.
4. Development of more efficient synthesis methods for the compound, which may facilitate its use in large-scale production for pharmaceutical applications.
In conclusion, this compound is a promising compound with a wide range of potential applications in medicinal chemistry. Further research is needed to fully elucidate its mechanism of action and explore its therapeutic potential.

Scientific Research Applications

N-[2-(2-furyl)-2-pyrrolidin-1-ylethyl]-3-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-5-phenyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-20(16-13-22-23-19(16)15-7-2-1-3-8-15)21-14-17(18-9-6-12-26-18)24-10-4-5-11-24/h1-3,6-9,12-13,17H,4-5,10-11,14H2,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXRBYQKUKRQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=C(NN=C2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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